1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 61820-04-0
VCID: VC0014547
InChI: InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C₃₄H₃₆O₆
Molecular Weight: 540.65

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside

CAS No.: 61820-04-0

Cat. No.: VC0014547

Molecular Formula: C₃₄H₃₆O₆

Molecular Weight: 540.65

* For research use only. Not for human or veterinary use.

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside - 61820-04-0

Specification

CAS No. 61820-04-0
Molecular Formula C₃₄H₃₆O₆
Molecular Weight 540.65
IUPAC Name (2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol
Standard InChI InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator